molecular formula C15H11N5OS B2766492 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1207009-42-4

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2766492
M. Wt: 309.35
InChI Key: UOAHBFSEEQYWRP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. These types of compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing imidazopyridine structures, similar to the core of the mentioned chemical, have been synthesized for various biological applications. For example, Starrett et al. (1989) explored imidazo[1,2-a]pyridines substituted at the 3-position for their potential as antiulcer agents. The study found that while some compounds did not show significant antisecretory activity, they exhibited notable cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Cytotoxic Activity and Chemical Structure

Research by Adhami et al. (2014) on [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes demonstrated significant cytotoxicity against various human cancer cell lines. This highlights the potential of thiadiazole and pyridine derivatives in cancer research, suggesting areas where N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide could be investigated (Adhami et al., 2014).

Material Science Applications

The use of thiadiazole derivatives extends beyond biological applications into materials science, particularly in the development of sensors and electrochemical cells. For instance, Hajiaghababaei et al. (2016) utilized a thiadiazole derivative as a selective sensing material in a PVC membrane for constructing a new chromium ion selective electrode. This electrode demonstrated high selectivity and sensitivity towards Cr(III) ions, indicating the utility of thiadiazole derivatives in environmental monitoring and analytical chemistry (Hajiaghababaei et al., 2016).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-9-14(20-8-3-2-7-12(20)16-9)15(21)17-10-5-4-6-11-13(10)19-22-18-11/h2-8H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAHBFSEEQYWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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